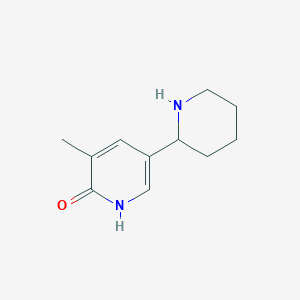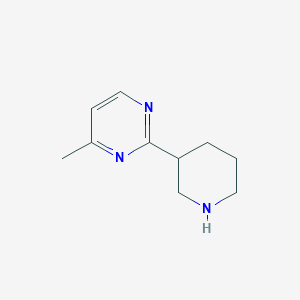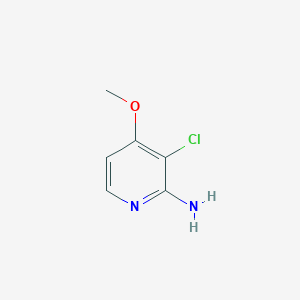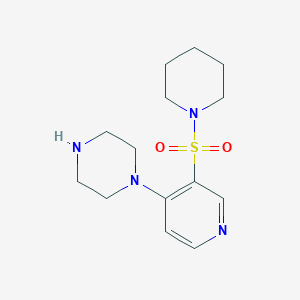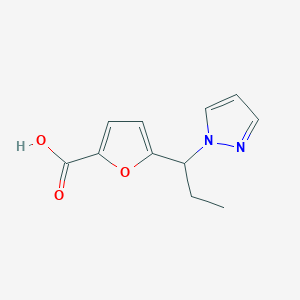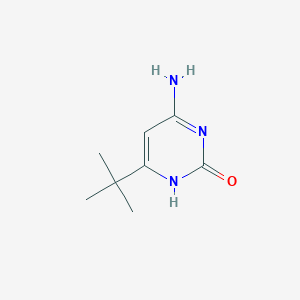
6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an amino group at position 6, a tert-butyl group at position 4, and a keto group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3,3-dimethylbutan-2-amine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-4-methylpyrimidin-2(1H)-one: Similar structure but with a methyl group instead of a tert-butyl group.
6-Amino-4-ethylpyrimidin-2(1H)-one: Similar structure but with an ethyl group instead of a tert-butyl group.
6-Amino-4-isopropylpyrimidin-2(1H)-one: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific spatial configurations.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
4-amino-6-tert-butyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)5-4-6(9)11-7(12)10-5/h4H,1-3H3,(H3,9,10,11,12) |
Clave InChI |
AFENYUGWTOQVPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



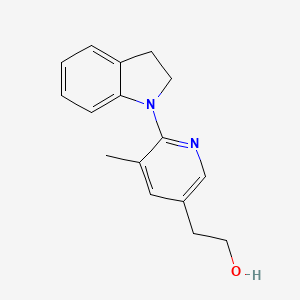

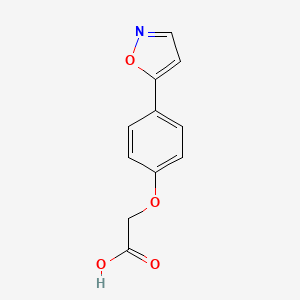
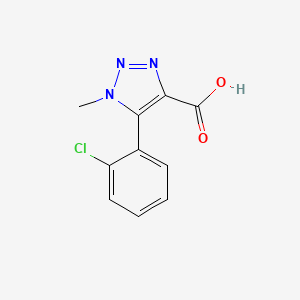
![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
